R-Impp

Übersicht

Beschreibung

R-Impp, also known as PF-00932239, is a potent and selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion . It stimulates the uptake of low-density lipoprotein cholesterol (LDL-C) in hepatoma cells by increasing LDL-R levels, without altering levels of secreted transferrin .

Molecular Structure Analysis

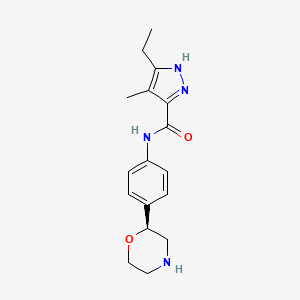

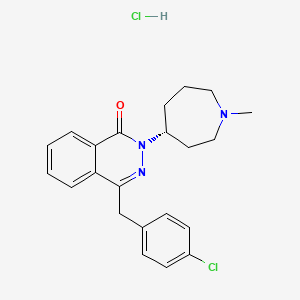

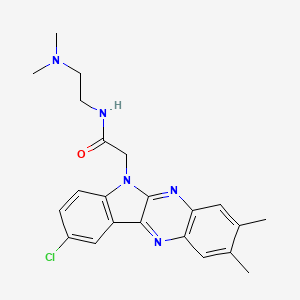

The molecular formula of R-Impp is C24H27N3O2 . The IUPAC name is N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide . The molecular weight is 389.5 g/mol .Physical And Chemical Properties Analysis

R-Impp is a light yellow to yellow solid . It has a molecular weight of 389.5 g/mol and a molecular formula of C24H27N3O2 . It has a topological polar surface area of 54.5 Ų .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Cancer Research , specifically in the study of lipid metabolism in liver cancer cells .

Summary of the Application

R-Impp is used as a pharmacological inhibitor targeting the metabolic enzyme proprotein convertase subtilisin/kexin type 9 (PCSK9) in liver cancer cells . The aim is to reshape the oncogenic lipid metabolism, triggering irreversible cell breakdown .

Methods of Application

The method involves targeting PCSK9 using R-Impp, either alone or in combination with the 3-hydroxy 3-methylglutaryl-Coenzyme A reductase (HMGCR) inhibitor, simvastatin . The effect of these treatments is assessed using 3 hepatoma cell lines, Huh6, Huh7, and HepG2, and a tumor xenograft in a chicken choriorallantoic membrane (CAM) model .

Results or Outcomes

PCSK9 deficiency led to a dose-dependent inhibition of cell proliferation in all cell lines and a decrease in cell migration . Co-treatment with simvastatin presented synergetic anti-proliferative effects .

Application in Drug Discovery

Specific Scientific Field

This application is in the field of Drug Discovery , particularly in the development of drugs for cancer treatment .

Summary of the Application

R-Impp is identified as a small-molecule inhibitor of PCSK9 secretion . This discovery is part of the emerging trends in cancer drug discovery, which includes drugging the “undruggable” and overcoming resistance .

Methods of Application

A phenotypic screen was used to identify R-Impp as a small-molecule inhibitor of PCSK9 secretion . The mechanism of action revealed that R-Impp binds to ribosomes, causing inhibition of PCSK9 .

Results or Outcomes

The discovery of R-Impp as a PCSK9 inhibitor presents an opportunity for the development of new cancer drugs . This is part of the broader effort to drug the “undruggable” targets in cancer treatment .

- R-Impp is a potent and selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion . This property makes it a valuable tool in various fields of research where PCSK9 plays a role.

- PCSK9 is involved in cholesterol metabolism, and its inhibition has been explored as a strategy for the treatment of hypercholesterolemia . Therefore, R-Impp could potentially be used in research related to cardiovascular diseases.

- Given the role of PCSK9 in lipid metabolism, R-Impp might also be relevant in studies investigating metabolic disorders such as obesity and diabetes .

Application in Nanocomposite Research

Specific Scientific Field

This application falls under the field of Nanocomposite Research , specifically in the study of impact properties and rheological behavior of exfoliated graphite nanoplatelet-filled impact modified polypropylene nanocomposites .

Summary of the Application

R-Impp is used in the preparation of exfoliated graphite nanoplatelets (xGnP)-filled impact modified polypropylene (IMPP) composites . The aim is to investigate the impact properties and rheological behavior of these nanocomposites .

Methods of Application

The method involves preparing IMPP composites filled with 2, 4, 6, and 8 wt% xGnP with and without the addition of a coupling agent . These composites are manufactured using melt mixing followed by injection molding .

Application in Immunomodulation Research

Specific Scientific Field

This application is in the field of Immunomodulation Research , particularly in the study of the immunomodulatory activity of a polysaccharide-protein complex isolated from the polypore fungus Royoporus badius .

Summary of the Application

R-Impp is identified as a component of a novel polysaccharide-protein complex (IMPP-Rb) isolated from R. badius . This complex exhibits potent immunomodulatory activity .

Methods of Application

The method involves extracting R. badius with water and purifying the extract using various chromatographic techniques to yield IMPP-Rb . The immunomodulatory activity of IMPP-Rb is then assessed in vitro .

Results or Outcomes

IMPP-Rb is capable of inducing many cytokines in vitro and the protein component is indispensable for its immunomodulatory activity . IMPP-Rb has potential application as an immuno-stimulatory agent with pharmaceutical value .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGXQMSOIQCTJ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCC(=O)N([C@@H]2CCCNC2)C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-Impp | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

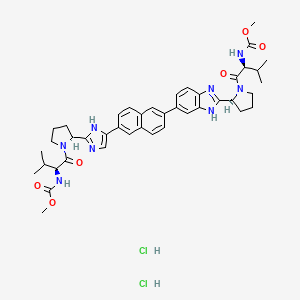

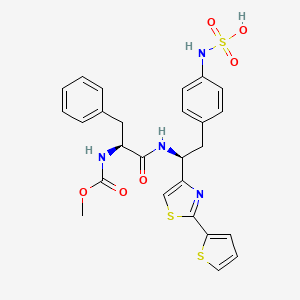

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

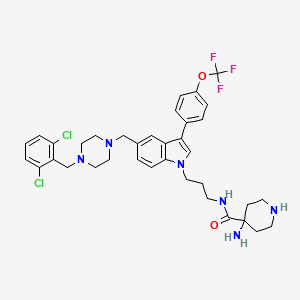

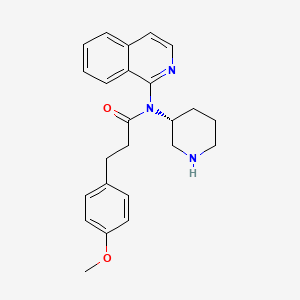

![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)